

Technical Support Center: Formulations with Polysorbate 60 (Tween 60)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mayosperse 60

Cat. No.: B3258882

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A Note on "Mayosperse 60": Initial searches for "Mayosperse 60" indicate this is a trade name for a cationic polymeric compound primarily used in industrial applications like textiles, paints, and water treatment. Given the context of viscosity changes in formulations for researchers, scientists, and drug development professionals, it is highly probable that the intended substance was Polysorbate 60 (commonly known as Tween 60), a widely used non-ionic surfactant and emulsifier in pharmaceutical and cosmetic formulations. This technical support guide will therefore focus on addressing viscosity-related issues in formulations containing Polysorbate 60.

Frequently Asked Questions (FAQs) and Troubleshooting

This guide provides solutions to common viscosity-related challenges encountered when formulating with Polysorbate 60.

Q1: We observed an unexpected increase in the viscosity of our cream formulation containing Polysorbate 60 upon storage. What could be the cause?

An increase in viscosity over time in a Polysorbate 60-containing cream, which is typically an oil-in-water emulsion, can be attributed to several factors:

- **Interaction with Other Excipients:** Polysorbate 60 can interact with fatty alcohols (e.g., cetyl or cetostearyl alcohol), which are common consistency-enhancing agents in creams. These

interactions can lead to the formation of a gel network structure in the external phase of the emulsion, which can evolve over time, causing a gradual increase in viscosity.[1]

- **Batch-to-Batch Variability of Polysorbate 60:** The consistency of formulations can be dependent on the specific batch of Polysorbate 60 used. Variations in the composition, such as the proportion of sorbitan polyoxyethylene monoesters versus diesters, can influence the formation of the gel network and, consequently, the final viscosity.[1]
- **Temperature Fluctuations:** Storage at elevated or fluctuating temperatures can affect the stability of the emulsion and the integrity of the gel network, potentially leading to changes in viscosity.

Troubleshooting Steps:

- **Review Formulation Components:** Investigate potential interactions between Polysorbate 60 and other excipients, particularly fatty alcohols.
- **Evaluate Raw Material Consistency:** If possible, test different batches of Polysorbate 60 to assess the impact on viscosity.
- **Conduct Stability Studies:** Store the formulation under controlled temperature and humidity conditions to monitor viscosity changes over time.

Q2: Our Polysorbate 60-based lotion shows a sudden drop in viscosity and signs of phase separation. What is happening?

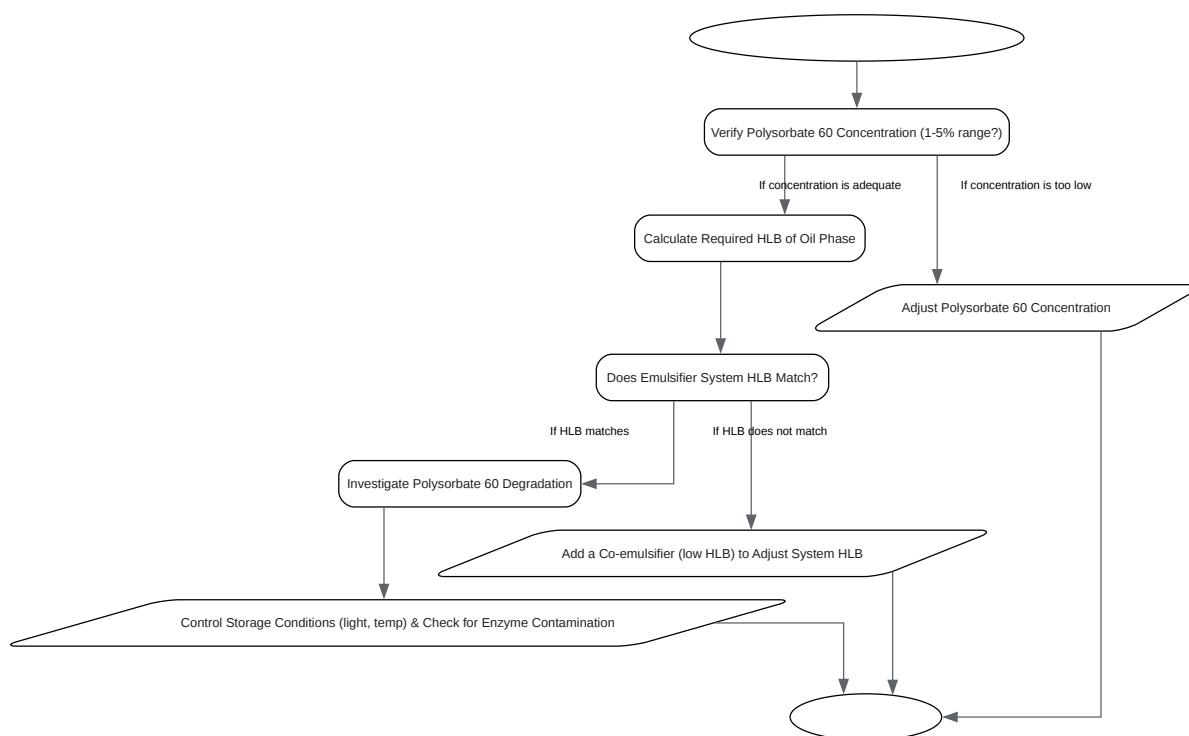
A significant decrease in viscosity, often accompanied by phase separation, indicates emulsion instability. Potential causes include:

- **Inadequate Emulsifier Concentration:** The concentration of Polysorbate 60 may be insufficient to properly emulsify the oil phase. The recommended usage level for Polysorbate 60 in formulations typically ranges from 1% to 5%. [2]
- **Incorrect HLB Value:** The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is crucial for emulsion stability. Polysorbate 60 has an HLB value of approximately 14.9, making it suitable for oil-in-water (O/W) emulsions. [3][4][5][6] If the required HLB of the oil

phase is not matched, the emulsion can become unstable. Combining Polysorbate 60 with a low-HLB emulsifier can often improve stability.[5]

- Degradation of Polysorbate 60: Polysorbates can undergo degradation through hydrolysis (cleavage of the fatty acid ester bond) or oxidation.[7] Hydrolysis can be chemically or enzymatically induced and leads to the release of free fatty acids, which can compromise the emulsion and lead to particle formation.[7][8] Oxidation primarily affects the polyoxyethylene chains and can also lead to the breakdown of the surfactant's emulsifying properties.[7]

Troubleshooting Workflow:

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Caption: Troubleshooting workflow for viscosity loss.

Q3: How does temperature affect the viscosity of my formulation containing Polysorbate 60?

Temperature has a significant impact on the viscosity of formulations:

- General Effect: For most liquid and semi-solid formulations, viscosity decreases as temperature increases.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This is due to increased molecular motion, which reduces intermolecular forces.
- Impact on Emulsions: In emulsions, higher temperatures can decrease the viscosity of the continuous phase, which may increase the likelihood of droplet coalescence and creaming, potentially leading to instability.
- Cloud Point: Non-ionic surfactants like Polysorbate 60 can exhibit a cloud point, the temperature at which the solution becomes cloudy and phase separation can occur. This is less of a concern in complex formulations compared to simple aqueous solutions but should be considered.

Experimental Recommendation: Conduct a temperature sweep experiment using a rheometer to characterize the viscosity profile of your formulation across its expected storage and use temperature range.

Q4: Can the pH of the formulation influence its viscosity?

Yes, the pH of the formulation can affect its viscosity, although the effect may be indirect when using a non-ionic surfactant like Polysorbate 60, which is generally stable over a wide pH range (typically 3-9).[\[2\]](#)

- Influence on Other Excipients: The pH can significantly alter the ionization and conformation of other ingredients in the formulation, such as thickening agents (e.g., carbomers, which are highly pH-sensitive) or active pharmaceutical ingredients (APIs). These changes can, in turn, alter the overall viscosity of the system.
- Impact on Stability: Extreme pH values can promote the chemical hydrolysis of Polysorbate 60, leading to its degradation and a subsequent loss of emulsifying and stabilizing properties, which would affect viscosity.[\[13\]](#)

Quantitative Data Summary

Parameter	Value/Range	Significance in Formulation	Reference
Chemical Name	Polyoxyethylene (20) sorbitan monostearate	Essential for proper identification and literature search.	[3]
HLB Value	~14.9	High HLB makes it an excellent oil-in-water (O/W) emulsifier.	[3][4][5][6]
Typical Usage Concentration	1% - 5%	Critical for achieving stable emulsions without using excess surfactant.	[2]
Effective pH Range	3 - 9	Indicates broad applicability in various formulation types.	[2]

Key Experimental Protocols

Protocol 1: Viscosity Measurement of a Semi-Solid Formulation using a Rotational Viscometer

This protocol provides a general procedure for measuring the apparent viscosity of a cream or lotion using a Brookfield-type viscometer.

Objective: To obtain reproducible viscosity measurements for quality control and stability assessment.

Materials and Equipment:

- Rotational viscometer (e.g., Brookfield DVNext Rheometer).[14]
- Appropriate spindle (e.g., T-bar for highly structured samples or disc spindle for lotions).[15]
- Sample of the semi-solid formulation.

- Temperature-controlled water bath or chamber.
- Beaker or sample container.

Methodology:

- Sample Preparation: Place a sufficient amount of the formulation into a beaker, ensuring there are no air bubbles. Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 24 hours to ensure thermal and structural equilibrium.
[\[16\]](#)
- Instrument Setup:
 - Select an appropriate spindle and rotational speed. The goal is to achieve a torque reading between 10% and 90%. This often requires some initial experimentation.
 - Attach the chosen spindle to the viscometer.
- Measurement:
 - Immerse the spindle into the sample, ensuring it is submerged to the marked level. For very thick materials where inserting a spindle would create a hole, a T-bar spindle with a helipath stand is recommended to continuously cut into fresh material.[\[17\]](#)[\[18\]](#)
 - Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading. This ensures the reading has stabilized.
 - Record the viscosity (in cP or mPa·s) and the torque percentage.
- Data Analysis:
 - Repeat the measurement at least three times and calculate the average viscosity and standard deviation.
 - For non-Newtonian fluids, it is crucial to report the spindle type, rotational speed, temperature, and measurement time along with the viscosity value, as the apparent viscosity will change with shear rate.

Protocol 2: Characterizing Flow Behavior of a Formulation using a Rheometer

Objective: To understand the flow properties (e.g., shear-thinning behavior, thixotropy) of a semi-solid formulation.

Materials and Equipment:

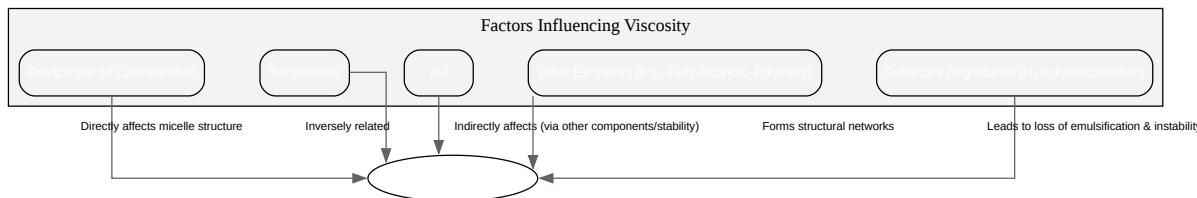
- Cone and plate or parallel plate rheometer (e.g., Brookfield R/S Cone Plate Rheometer).[19]
- Sample of the semi-solid formulation (typically 0.5 - 2.0 mL).[14][19]
- Peltier plate for precise temperature control.

Methodology:

- Sample Loading: Place the required amount of sample onto the lower plate of the rheometer. Lower the upper geometry (cone or plate) to the correct gap distance, ensuring the sample spreads evenly to the edges without overflowing.
- Equilibration: Allow the sample to equilibrate at the set temperature for a few minutes.
- Flow Curve Measurement:
 - Perform a shear rate ramp experiment. This involves increasing the shear rate over a defined range (e.g., 0.1 to 200 s^{-1}) and measuring the resulting shear stress and viscosity.
 - This will generate a flow curve (viscosity vs. shear rate), which can identify behaviors like shear-thinning (viscosity decreases with increasing shear rate), which is common for topical formulations.[19]
- Thixotropy Measurement (Optional):
 - To assess time-dependent structural recovery, perform a loop test.
 - Ramp the shear rate up from a low to a high value (e.g., 0 to 200 s^{-1} over 60 seconds).
 - Immediately ramp the shear rate back down to the initial value over the same duration.

- The area between the upward and downward curves (the thixotropic loop) represents the degree of structural breakdown and is an indicator of how the product will behave upon application and rubbing.[19]

Visualization of Key Relationships



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Caption: Key factors affecting formulation viscosity.

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- To cite this document: BenchChem. [Technical Support Center: Formulations with Polysorbate 60 (Tween 60)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3258882#addressing-viscosity-changes-in-formulations-containing-mayosperse-60>]

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